molecular formula C8H6F2O3 B1314865 4,5-Difluoro-2-methoxybenzoic acid CAS No. 425702-18-7

4,5-Difluoro-2-methoxybenzoic acid

Cat. No. B1314865
M. Wt: 188.13 g/mol
InChI Key: GMFHKGUQWAQEIW-UHFFFAOYSA-N
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Description

“4,5-Difluoro-2-methoxybenzoic acid” is a chemical compound with the CAS Number: 425702-18-7 . It has a molecular weight of 188.13 and its IUPAC name is 4,5-difluoro-2-methoxybenzoic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “4,5-Difluoro-2-methoxybenzoic acid” is 1S/C8H6F2O3/c1-13-7-3-6 (10)5 (9)2-4 (7)8 (11)12/h2-3H,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4,5-Difluoro-2-methoxybenzoic acid” is a solid compound . It should be stored in a tightly closed container, in a cool and dry place .

Scientific Research Applications

Synthetic Intermediates and Pharmaceutical Industry

4,5-Difluoro-2-methoxybenzoic acid, while not directly studied, is closely related to various benzoic acid derivatives which have significant applications in the pharmaceutical industry and material science. For instance, derivatives like 2,4,5-Trifluorobenzoic acid are synthesized through processes like Grignard exchange reactions, highlighting their role as valuable synthetic intermediates in pharmaceuticals (Deng, Shen, Zhao, Yan, & Zhang, 2015).

Organometallic Chemistry

In organometallic chemistry, derivatives of benzoic acid are used to synthesize complex structures. For instance, triorganotin(IV) complexes have been synthesized using 2,4,5-trifluoro-3-methoxybenzoic acid and other ligands, demonstrating the utility of such compounds in creating intricate chemical structures (Ma, Han, & Zhang, 2007).

Flavor Molecule Encapsulation

Benzoic acid derivatives are also used in the encapsulation of flavor molecules. For example, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been successfully intercalated into layered double hydroxide to produce nanohybrids for controlled flavor release in foods (Hong, Oh, & Choy, 2008).

Photophysical Applications

Certain benzoic acid derivatives exhibit interesting photophysical behaviors, which are valuable in imaging and fluorescence studies. For example, (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogues are used to bind RNA molecules for imaging, showcasing the utility of such compounds in biochemical imaging applications (Santra, Geraskin, Nilsen-Hamilton, Kraus, & Petrich, 2019).

Chemical Synthesis

Derivatives of difluorophenols and trifluorophenols, closely related to 4,5-Difluoro-2-methoxybenzoic acid, are transformed into various hydroxybenzoic acids, demonstrating their role in the synthesis of complex organic compounds. This showcases the diverse applications of these compounds in organic synthesis (Marzi, Gorecka, & Schlosser, 2004).

Safety And Hazards

The compound has been classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . In case of contact, it’s advised to wash with plenty of water .

properties

IUPAC Name

4,5-difluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFHKGUQWAQEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476376
Record name 4,5-DIFLUORO-2-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-methoxybenzoic acid

CAS RN

425702-18-7
Record name 4,5-DIFLUORO-2-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GF Makhaeva, NV Kovaleva, EV Rudakova… - International Journal of …, 2023 - mdpi.com
A series of previously synthesized conjugates of tacrine and salicylamide was extended by varying the structure of the salicylamide fragment and using salicylic aldehyde to synthesize …
Number of citations: 3 www.mdpi.com
T Lu, X Zheng, F Mao, Q Cao, Q Cao, J Zhu, X Li… - European Journal of …, 2022 - Elsevier
Pseudomonas aeruginosa (P. aeruginosa) DK2 is a multidrug-resistant (MDR) gram-negative bacterial pathogen, being observed serious resistance to the ‘last-resort’ antibiotic, …
Number of citations: 3 www.sciencedirect.com

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